molecular formula C21H18N4O3 B7688622 3-[3-(2-hydroxyquinolin-3-yl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)propanamide

3-[3-(2-hydroxyquinolin-3-yl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)propanamide

Cat. No.: B7688622
M. Wt: 374.4 g/mol
InChI Key: VLBUWGQFMWAGSQ-UHFFFAOYSA-N
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Description

3-[3-(2-hydroxyquinolin-3-yl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)propanamide is a complex organic compound that features a quinoline moiety, an oxadiazole ring, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2-hydroxyquinolin-3-yl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)propanamide typically involves multiple steps. One common approach starts with the preparation of the quinoline derivative, followed by the formation of the oxadiazole ring, and finally, the attachment of the propanamide group.

    Quinoline Derivative Preparation: The quinoline derivative can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Oxadiazole Ring Formation: The oxadiazole ring can be formed by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Propanamide Group Attachment: The final step involves the coupling of the oxadiazole-quinoline intermediate with 4-methylphenylpropanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-[3-(2-hydroxyquinolin-3-yl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide.

    Reduction: The oxadiazole ring can be reduced to form the corresponding hydrazide.

    Substitution: The hydroxyl group on the quinoline ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Hydrazide derivatives.

    Substitution: Alkylated or acylated quinoline derivatives.

Scientific Research Applications

3-[3-(2-hydroxyquinolin-3-yl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[3-(2-hydroxyquinolin-3-yl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)propanamide involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate into DNA, disrupting replication and transcription processes. The oxadiazole ring can interact with enzymes, inhibiting their activity. The propanamide group can enhance the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-[3-(2-hydroxyquinolin-3-yl)-1,2,4-oxadiazol-5-yl]-N-isobutylpropanamide
  • 3-[3-(2-hydroxyquinolin-3-yl)-1,2,4-oxadiazol-5-yl]-N-(4-isopropylphenyl)propanamide

Uniqueness

3-[3-(2-hydroxyquinolin-3-yl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.

Properties

IUPAC Name

N-(4-methylphenyl)-3-[3-(2-oxo-1H-quinolin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3/c1-13-6-8-15(9-7-13)22-18(26)10-11-19-24-20(25-28-19)16-12-14-4-2-3-5-17(14)23-21(16)27/h2-9,12H,10-11H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLBUWGQFMWAGSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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